molecular formula C17H18N4 B12230884 6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12230884
M. Wt: 278.35 g/mol
InChI Key: KKOBYJCPPYVSMA-UHFFFAOYSA-N
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Description

6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyridine ring substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The 2-bromo analogue can be obtained through bromination of a precursor compound using bromine in acetic acid . The reaction conditions often require a solvent such as toluene or ethyl acetate and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the piperazine or pyridine rings .

Scientific Research Applications

6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for alpha1-adrenergic receptors makes it a valuable compound for research in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

6-[4-(2-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4/c1-14-4-2-3-5-16(14)20-8-10-21(11-9-20)17-7-6-15(12-18)13-19-17/h2-7,13H,8-11H2,1H3

InChI Key

KKOBYJCPPYVSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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